molecular formula C9H13ClFN B2449018 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride CAS No. 2503207-72-3

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2449018
CAS No.: 2503207-72-3
M. Wt: 189.66
InChI Key: QTDJZTOKVPUJHI-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a methylmethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride typically involves several steps:

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired transformations.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

    Pathways Involved: The pathways affected by the compound include those related to neurotransmission, signal transduction, and metabolic regulation. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine; hydrochloride, commonly referred to as a fluorinated phenylmethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom and a methyl group on the phenyl ring, which significantly influence its biological properties. The presence of fluorine enhances lipophilicity and metabolic stability, while the methyl group can affect receptor binding affinity and selectivity.

The mechanism of action for 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine; hydrochloride involves interactions with various molecular targets, particularly in the central nervous system. It is hypothesized that the compound may act as a selective agonist for serotonin receptors, specifically the 5-HT2C subtype, which has implications for mood regulation and appetite control .

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Serotonergic Activity : It potentially modulates serotonin pathways, influencing mood and anxiety disorders.
  • Dopaminergic Activity : Similar compounds have shown effects on dopamine receptors, which could relate to its use in treating conditions like ADHD or depression .

Toxicological Profile

A study involving a wide range of chemicals assessed the toxicological profiles of compounds similar to 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine; hydrochloride. The findings suggest that while it may have promising therapeutic effects, careful evaluation of its toxicity is essential. The compound was included in ToxCast assessments that examined its activity across multiple enzymatic and receptor assays .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine; hydrochloride is influenced by its structural components:

Compound FeatureEffect on Activity
Fluorine Substitution Enhances binding affinity and stability
Methyl Group Influences lipophilicity and receptor interaction

Studies have shown that modifications to the phenyl ring can lead to variations in potency and selectivity at serotonin receptors . For instance, substituting different halogens or alkyl groups can either enhance or diminish the compound's efficacy.

Case Studies

  • Study on 5-HT2C Agonists : A series of fluorinated derivatives were synthesized to evaluate their potency as 5-HT2C agonists. The introduction of fluorine at specific positions consistently improved selectivity over other serotonin receptor subtypes .
  • Toxicity Assessment : In a comprehensive analysis involving 976 chemicals, including various phenylmethylamines, 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine; hydrochloride displayed moderate activity across several enzymatic assays but required further investigation into its long-term effects on human health .

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7-3-4-8(6-11-2)5-9(7)10;/h3-5,11H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDJZTOKVPUJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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